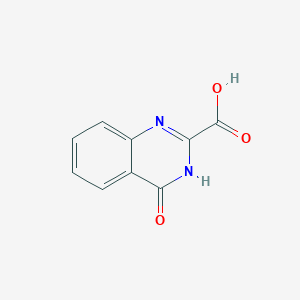

4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-3H-quinazoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-7(11-8)9(13)14/h1-4H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXWXOHXKMKMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303656 | |

| Record name | 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29113-34-6 | |

| Record name | 3,4-Dihydro-4-oxo-2-quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29113-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 159703 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29113-34-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

Foreword: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of quinazolin-4(3H)-one are integral to numerous pharmaceuticals, exhibiting a vast spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Within this vital class of compounds, 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid serves as a crucial synthetic intermediate and a molecule of significant interest in its own right. Its bifunctional nature, featuring both the quinazolinone core and a reactive carboxylic acid handle, allows for extensive derivatization, making it an invaluable building block for the development of novel therapeutic agents.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. Moving beyond simple procedural lists, we will dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. We will examine the mechanistic underpinnings of these transformations, compare methodologies, and provide detailed, actionable protocols.

Strategic Overview of Synthetic Pathways

The construction of the this compound framework is predominantly achieved through cyclization reactions starting from readily available ortho-substituted benzene derivatives. The two most authoritative and versatile starting materials are anthranilic acid (2-aminobenzoic acid) and its cyclic anhydride, isatoic anhydride .

The choice between these precursors often dictates the overall synthetic strategy, reaction conditions, and potential for functional group tolerance. Key approaches include:

-

The Anthranilic Acid Route: A classical, multi-step approach that typically involves the initial acylation of anthranilic acid, followed by cyclization to form a benzoxazinone intermediate, which is then converted to the target quinazolinone.[3][4][5]

-

The Isatoic Anhydride Route: Often a more direct method where isatoic anhydride is ring-opened by a suitable nucleophile, which introduces the necessary atoms for the subsequent cyclization to form the quinazolinone ring.[6][7]

-

One-Pot and Multicomponent Reactions: Modern synthetic advancements have led to more efficient domino or one-pot procedures, often leveraging microwave irradiation or novel catalytic systems to improve yields, reduce reaction times, and simplify work-up procedures.[8][9][10]

The following sections will provide a detailed technical analysis of these core strategies.

Methodology I: Synthesis from Anthranilic Acid Derivatives

This is arguably the most established method for accessing the quinazolinone core.[11] The strategy relies on a logical two-step sequence: formation of a 2-substituted-4H-3,1-benzoxazin-4-one, followed by its reaction with a nitrogen source. To achieve the desired C2-carboxylic acid functionality, the initial acylation must be performed with a derivative of oxalic acid.

Mechanistic Rationale and Workflow

The general mechanism proceeds through two discrete, well-understood stages.

-

Acylation and Cyclodehydration: Anthranilic acid is first acylated at the amino group. For our target molecule, this would involve a reagent like ethyl chlorooxoacetate or a similar oxalyl derivative. The resulting N-acylated anthranilic acid is then subjected to cyclodehydration, typically using a dehydrating agent like acetic anhydride, which promotes the formation of the intermediate 2-(carboxy)-4H-3,1-benzoxazin-4-one. This benzoxazinone is a key electrophilic species, primed for nucleophilic attack.[3][4]

-

Ring Transformation: The benzoxazinone intermediate is then treated with a nitrogen nucleophile, such as ammonia or an ammonium salt. The nucleophile attacks the C4 carbonyl carbon, leading to the opening of the oxazinone ring. A subsequent intramolecular cyclization via attack of the amide nitrogen onto the C2 carbonyl, followed by dehydration, yields the stable 4-oxo-3,4-dihydroquinazoline ring system.

Below is a visual representation of this experimental workflow.

Caption: Workflow for the synthesis via the anthranilic acid route.

Methodology II: Synthesis from Isatoic Anhydride

Isatoic anhydride is an excellent and highly reactive precursor for quinazolinone synthesis. Its utility lies in its susceptibility to nucleophilic attack, which cleaves the anhydride ring and simultaneously installs a functional group that facilitates the subsequent cyclization.

Mechanistic Rationale and Workflow

This pathway offers a more convergent approach. The key step involves the reaction of isatoic anhydride with an amino acid. To synthesize the target molecule, the simplest amino acid, glycine (aminoacetic acid), or its ester equivalent would be the nucleophile of choice.

-

Nucleophilic Ring Opening: Glycine's amino group attacks the C4 carbonyl of isatoic anhydride. This leads to the opening of the anhydride ring and the elimination of carbon dioxide, directly forming an N-substituted anthranilamide intermediate. This single step efficiently assembles the core components needed for the final ring.[6]

-

Intramolecular Cyclization: The newly formed intermediate contains both an amide and a carboxylic acid (or ester) group in the correct orientation. Upon heating, often in a high-boiling solvent like DMF or in the presence of a catalyst, an intramolecular cyclization occurs. The amide nitrogen attacks the carbonyl group of the former glycine moiety, and subsequent dehydration furnishes the this compound.[6][12]

The mechanism is visualized in the diagram below.

Caption: Mechanistic pathway from Isatoic Anhydride.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on factors such as available starting materials, desired scale, and tolerance for multi-step procedures.

| Parameter | Method I: Anthranilic Acid Route | Method II: Isatoic Anhydride Route | Method III: One-Pot/Microwave |

| Starting Materials | Anthranilic acid, oxalyl derivatives | Isatoic anhydride, glycine/glycine ester | Anthranilic acid, orthoformates, amines |

| Number of Steps | 2-3 steps (isolation of intermediates) | 1-2 steps | 1 step |

| Reaction Conditions | Often requires reflux, acetic anhydride | Typically requires heating, may need base | Can be solvent-free, microwave irradiation |

| Yields | Moderate to good[11] | Generally good to excellent[6] | Often high[8][10] |

| Advantages | Well-established, reliable, uses basic starting materials | More convergent, often fewer steps, good yields | High efficiency, short reaction times, green chemistry |

| Disadvantages | Longer overall sequence, intermediate isolation | Isatoic anhydride can be moisture sensitive | May require specialized equipment (microwave reactor) |

| Key References | [3],[4],[5],[11] | [6],[7],[12],[9] | [8],[13],[10] |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing a clear path from starting materials to the purified product.

Protocol 1: Synthesis via Isatoic Anhydride and Glycine Ethyl Ester

This method is chosen for its efficiency and convergence. It first produces the ethyl ester of the target compound, which can be readily hydrolyzed if the free acid is required.

Materials:

-

Isatoic anhydride (1.0 eq)

-

Glycine ethyl ester hydrochloride (1.1 eq)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH) (1.1 eq)

-

N,N-Dimethylformamide (DMF) or Diphenyl ether

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

Procedure:

-

Amine Neutralization (if starting with hydrochloride salt): In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1.1 eq) in water or ethanol. Add triethylamine or an equivalent of aqueous NaOH to neutralize the salt and free the amine.[6]

-

Ring Opening Reaction: To the solution of free glycine ethyl ester, add isatoic anhydride (1.0 eq) portion-wise with stirring. The reaction is often accompanied by the evolution of CO₂ gas. Stir the mixture at room temperature for 2-4 hours or until the isatoic anhydride has completely dissolved and gas evolution ceases.[6]

-

Intermediate Isolation (Optional but Recommended): The reaction mixture can be acidified with dilute HCl to precipitate the intermediate, 2-(((ethoxycarbonyl)methyl)amino)benzamide. Filter the solid, wash with cold water, and dry.

-

Cyclization: Place the intermediate in a high-boiling point solvent such as DMF or diphenyl ether. Heat the mixture to reflux (typically 150-200 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, pour the reaction mixture into ice-water. The crude product, ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, will precipitate.

-

Collect the solid by filtration. Wash thoroughly with water and then with a cold solvent like diethyl ether to remove nonpolar impurities.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure ester.

-

Hydrolysis (to obtain the final acid): Dissolve the purified ester in a mixture of ethanol and 1M NaOH solution. Stir at room temperature or gently heat until the ester is fully consumed (monitor by TLC). Acidify the solution with 1M HCl to a pH of ~2-3. The final product, this compound, will precipitate. Filter, wash with cold water, and dry to yield the pure acid.[14][15]

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through several reliable and well-documented chemical strategies. The classical approach originating from anthranilic acid provides a robust, albeit multi-step, pathway.[3][4] For improved efficiency and convergence, the route beginning with isatoic anhydride and an appropriate amino acid derivative offers a superior alternative, often resulting in higher yields with fewer synthetic operations.[6]

Furthermore, the continuous evolution of synthetic methodology, particularly in the realm of one-pot reactions and microwave-assisted synthesis, promises even more rapid, scalable, and environmentally benign access to this critical quinazolinone building block.[8][10][13] The protocols and mechanistic insights provided in this guide equip researchers with the foundational knowledge required to confidently synthesize and utilize this compound in their drug discovery and development endeavors, paving the way for the next generation of quinazolinone-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. orgchemres.org [orgchemres.org]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. 4-Oxo-3,4-dihydro-quinazoline-2-carboxylic acid | C9H8N2O4 | CID 136113806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. jk-sci.com [jk-sci.com]

Foreword: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a privileged scaffold in the landscape of medicinal chemistry.[1] Its structural versatility and ability to interact with a multitude of biological targets have led to its incorporation into numerous FDA-approved drugs, including the anticancer agent erlotinib and the antihypertensive prazosin.[2] Within this important class of compounds, the 4-oxo-3,4-dihydroquinazoline (quinazolinone) core is of particular interest due to its wide spectrum of pharmacological activities, which encompass anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[1][3] This guide provides a comprehensive technical overview of a key derivative, This compound , focusing on its fundamental chemical properties, synthesis, reactivity, and analytical characterization to support its application in research and drug development.

Core Physicochemical and Structural Properties

This compound, often referred to in literature by its CAS number 29113-34-6, is a white crystalline solid.[1][4] Its structure features the characteristic quinazolinone core with a carboxylic acid substituent at the 2-position, a key functional group that dictates much of its reactivity and potential biological interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₃ | [5][6] |

| Molecular Weight | 190.16 g/mol | [5][6] |

| IUPAC Name | 4-oxo-3H-quinazoline-2-carboxylic acid | [6] |

| CAS Number | 29113-34-6 | [4][6] |

| Appearance | White powder | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)O | [6] |

| InChI Key | KVXWXOHXKMKMTR-UHFFFAOYSA-N | [5][6] |

Synthesis of the Quinazolinone Core

The construction of the 4-oxo-3,4-dihydroquinazoline skeleton is a well-established field in organic chemistry. Several named reactions can be employed, with the choice often depending on the availability of starting materials and the desired substitution pattern. The Niementowski quinazoline synthesis is a classical and direct method for obtaining the 4-oxo-dihydroquinazolines.[1]

General Synthetic Workflow: Niementowski Synthesis

The Niementowski synthesis involves the condensation of anthranilic acid (or its derivatives) with a formamide at elevated temperatures to yield the 3,4-dihydro-4-oxaquinazoline core.[1] For the synthesis of the title compound, a variation of this approach using a more appropriate C2-synthon is required. A plausible and widely utilized approach involves the condensation of anthranilic acid with diethyl oxalate followed by cyclization.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from Anthranilamide

An alternative and effective laboratory-scale synthesis starts from anthranilamide and diethyl oxalate.

Objective: To synthesize this compound.

Materials:

-

Anthranilamide

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol, absolute

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Step 1: Condensation and Cyclization.

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

-

To this solution, add anthranilamide (1.0 equivalent) and diethyl oxalate (1.2 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The ethyl ester of the target compound may precipitate.

-

Filter the solid, wash with cold ethanol, and dry to obtain ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate.

-

-

Step 2: Saponification (Hydrolysis).

-

Suspend the crude ethyl ester from Step 1 in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture at 60-70 °C with stirring until a clear solution is obtained, indicating the completion of hydrolysis.

-

Cool the solution in an ice bath.

-

Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound will form.

-

Filter the precipitate, wash thoroughly with cold deionized water to remove excess acid and salts, and dry under vacuum.

-

Trustworthiness Note: This protocol integrates a two-step process where the intermediate ester can be isolated and characterized, providing a validation point before proceeding to the final hydrolysis. The final product's purity should be confirmed via melting point determination and spectroscopic analysis.

Chemical Reactivity and Derivatization

The reactivity of this compound is governed by its three primary functional components: the carboxylic acid, the secondary amine (N3), and the amide carbonyl (C4).

Caption: Key reactivity sites and derivatization pathways.

-

Carboxylic Acid Group (C2): This is the most reactive site for derivatization.

-

Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.[7]

-

Amidation: Standard peptide coupling conditions (e.g., using DCC, EDC, or HATU) with various amines or hydrazines can produce a library of amide or hydrazide derivatives.[7] The synthesis of 4-oxo-3,4-dihydroquinazoline-2-carbohydrazide is a documented example.[8][9] These derivatives are often explored for enhanced biological activity.

-

-

Lactam N-H (N3): The proton on the N3 nitrogen is weakly acidic and can be removed by a suitable base, allowing for N-alkylation or N-arylation reactions.

-

Decarboxylation: Under harsh thermal conditions, the molecule may undergo decarboxylation, though this is not a typical synthetic transformation.[7]

Spectroscopic and Analytical Profile

Thorough characterization is essential for confirming the identity and purity of the synthesized compound. A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for quantification and purity assessment.[5]

| Analysis | Expected Observations |

| ¹H NMR | ~12.0-13.0 ppm: Broad singlet, N-H proton of the quinazolinone ring. ~7.5-8.2 ppm: Multiplets corresponding to the four protons on the fused benzene ring. ~13.0-14.0 ppm: Very broad singlet for the carboxylic acid proton (often exchanges with D₂O). |

| ¹³C NMR | ~160-165 ppm: Carbonyl carbon of the amide (C4). ~165-170 ppm: Carbonyl carbon of the carboxylic acid. ~145-150 ppm: Quaternary carbon at C2. ~115-140 ppm: Signals for the carbons of the aromatic ring. |

| FT-IR (cm⁻¹) | ~3200-2500: Very broad O-H stretch of the carboxylic acid. ~3100-3000: N-H stretch. ~1720-1690: C=O stretch of the carboxylic acid. ~1680-1660: C=O stretch of the amide (lactam). |

| Mass Spec (ESI-) | [M-H]⁻: Expected at m/z 189.04 |

Note: Specific chemical shifts can vary based on the solvent and concentration used. The data presented are typical expected ranges for the core structure.

Biological Significance and Therapeutic Context

This compound is not merely a synthetic intermediate; it has been identified as a biologically active agent with potential therapeutic applications.

-

Anti-inflammatory Activity: The compound is described as an anti-inflammatory agent, with a proposed mechanism involving the inhibition of prostaglandin synthesis.[5] Prostaglandins are key mediators of inflammation, and their inhibition is the basis for the action of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Neuroprotective Effects: It has demonstrated neuroprotective properties in various disease models.[5] This activity is linked to its ability to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.[5] Its inhibition can raise dopamine levels, a strategy used in treating Parkinson's disease.

-

Serotonin Release Inhibition: The compound has been found to inhibit the release of serotonin from platelets.[5]

The broader quinazolinone scaffold is a staple in drug discovery, with derivatives being evaluated as inhibitors of critical enzymes like COX-2 and various kinases, and showing promise as anticancer and antimicrobial agents.[10][11] The presence of the carboxylic acid handle on the title compound makes it an ideal starting point for developing more complex and targeted therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime | MDPI [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. This compound x0.65H2O, CasNo.29113-34-6 BOC Sciences United States [bocscichem.lookchem.com]

- 5. This compound [cymitquimica.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Buy 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | 99066-77-0 [smolecule.com]

- 8. mzCloud – 4 Oxo 3 4 dihydroquinazoline 2 carbohydrazide [mzcloud.org]

- 9. 4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide | C9H8N4O2 | CID 135511438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

Disclaimer: This document provides a detailed technical guide to the spectroscopic analysis of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid (CAS 29113-34-6). While this compound is commercially available, its complete, peer-reviewed spectroscopic data is not readily found in public-domain scientific literature or databases.[1][2] Therefore, this guide is built upon established principles of spectroscopic interpretation and includes predicted data based on the analysis of structurally analogous compounds. The protocols and interpretive logic provided are designed to serve as a robust framework for researchers undertaking the analysis of this molecule.

Introduction: The Quinazolinone Core in Drug Discovery

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[3][4] The specific subject of this guide, this compound, possesses key functional groups—a carboxylic acid, an amide, and an imine within a fused aromatic system—that make it a valuable building block for drug development.

Accurate structural elucidation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide the necessary tools for this characterization. This guide explains the theoretical underpinnings and practical application of these techniques for the analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity. Due to the acidic nature of the carboxylic acid proton and the N-H proton, their signals can be broad and may exchange with deuterium upon addition of D₂O. A suitable solvent would be DMSO-d₆, which is capable of dissolving the polar compound and retaining the labile protons.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Field Insights |

| ~13.0 - 14.0 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often presents as a very broad signal. Its chemical shift is concentration-dependent. |

| ~12.5 | Broad Singlet | 1H | NH | The amide proton is also deshielded due to the adjacent carbonyl and aromatic system. Its signal is typically broad. |

| ~8.15 | Doublet (d) | 1H | H-5 | This proton is ortho to the electron-withdrawing amide carbonyl group, leading to a significant downfield shift. |

| ~7.90 | Triplet (t) | 1H | H-7 | This proton experiences coupling from both H-6 and H-8, appearing as a triplet. |

| ~7.75 | Doublet (d) | 1H | H-8 | This proton is adjacent to the ring nitrogen, resulting in a downfield shift. |

| ~7.50 | Triplet (t) | 1H | H-6 | This proton is the most upfield of the aromatic signals, coupled to H-5 and H-7. |

Predicted ¹³C NMR Spectral Data

Proton-decoupled ¹³C NMR provides a count of the unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Predicted δ (ppm) | Assignment | Rationale & Field Insights |

| ~165.0 | C OOH | Carboxylic acid carbons are highly deshielded and appear significantly downfield.[5] |

| ~161.0 | C-4 (Amide C =O) | Amide carbonyl carbons are also strongly deshielded, typically appearing in this region. |

| ~148.0 | C-8a | This quaternary carbon is adjacent to two nitrogen atoms, causing a downfield shift. |

| ~146.0 | C-2 | This quaternary carbon is bonded to a nitrogen and the carboxylic acid group. |

| ~135.0 | C-7 | Aromatic CH carbon, its shift influenced by its position in the fused ring system. |

| ~127.0 | C-5 | Aromatic CH carbon. |

| ~126.5 | C-6 | Aromatic CH carbon. |

| ~121.0 | C-4a | This quaternary carbon is part of the aromatic ring fusion. |

| ~118.0 | C-8 | Aromatic CH carbon. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 16 ppm and a relaxation delay of 2-5 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A spectral width of 220-240 ppm is standard.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition and structural features.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule.

-

Molecular Formula: C₉H₆N₂O₃

-

Exact Mass: 190.0378 g/mol [6]

-

Expected Ions (ESI):

-

Positive Mode: [M+H]⁺ at m/z 191.0451. The proton would likely add to one of the nitrogen atoms.

-

Negative Mode: [M-H]⁻ at m/z 189.0306. The acidic carboxylic proton is easily lost.

-

A key fragmentation pathway would involve the loss of CO₂ (44 Da) from the carboxylic acid group, a process known as decarboxylation. This would yield a fragment ion at m/z 145.0451 in positive mode ([M+H-CO₂]⁺).

Experimental Protocol for ESI-MS

Caption: General workflow for ESI-MS analysis.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: Acquire spectra in both positive and negative ion modes across a relevant m/z range (e.g., 50-500 amu).

-

Fragmentation (MS/MS): To confirm structural assignments, select the parent ion (e.g., m/z 191) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The spectrum for this molecule will be complex, but several key stretches are diagnostic.

Table 3: Predicted Characteristic IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Field Insights |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid | This very broad and strong absorption is a hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretches.[7][8] |

| ~3200 | N-H Stretch | Amide | The amide N-H stretch typically appears as a sharp to moderately broad peak in this region. |

| ~1720 | C=O Stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid is expected to be strong and sharp. |

| ~1680 | C=O Stretch | Amide (Quinazolinone) | The amide carbonyl is conjugated with the aromatic system, which lowers its stretching frequency compared to a simple amide. |

| ~1610, 1580 | C=C & C=N Stretches | Aromatic/Heterocycle | These bands correspond to the stretching vibrations within the fused ring system. |

Experimental Protocol for FTIR (KBr Pellet)

Caption: Workflow for FTIR analysis using a KBr pellet.

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural characterization of this compound relies on the synergistic use of NMR, MS, and IR spectroscopy. While publicly accessible experimental data is limited, a combination of theoretical prediction and analysis of analogous structures provides a strong forecast of the expected spectral features. The protocols outlined in this guide represent a standardized and robust approach to acquiring high-quality data, enabling researchers in the field of drug discovery to confidently verify the structure and purity of this important heterocyclic building block.

References

- 1. This compound(29113-34-6) 1H NMR [m.chemicalbook.com]

- 2. 29113-34-6|4-Oxo-1,4-dihydroquinazoline-2-carboxylic acid|BLD Pharm [bldpharm.de]

- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. jk-sci.com [jk-sci.com]

- 7. dovepress.com [dovepress.com]

- 8. [Synthesis of some 4-oxo-3,4-dihydroquinazoline-3-carboxylic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, crystal structure, and physicochemical properties of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid. The quinazolinone scaffold is a cornerstone in medicinal chemistry, and understanding the structural nuances of its derivatives is paramount for the rational design of novel therapeutic agents.

Introduction: The Significance of the Quinazolinone Core

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities.[1] The rigid, planar structure of the quinazolinone nucleus serves as a versatile scaffold for the development of drugs targeting a wide array of biological targets, including enzymes and receptors. Derivatives of this core have been successfully developed as anticancer, anti-inflammatory, antibacterial, and anticonvulsant agents.

The title compound, this compound, is a key derivative, featuring a carboxylic acid moiety at the 2-position. This functional group can significantly influence the molecule's solubility, and pharmacokinetic profile, and provides a handle for further chemical modifications. A thorough understanding of its three-dimensional structure is therefore critical for predicting its interaction with biological macromolecules and for guiding lead optimization efforts in drug discovery programs.

Synthesis and Crystallization

The synthesis of this compound can be achieved through several established synthetic routes, most commonly commencing from anthranilic acid. The following protocol outlines a reliable and adaptable method for its preparation and subsequent crystallization to obtain single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis

This protocol is based on well-established methods for the synthesis of quinazolinone derivatives.[2]

Step 1: Acylation of Anthranilic Acid

-

To a stirred solution of anthranilic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the N-acylated product.

-

The solid is collected by filtration, washed with water, and dried under vacuum.

Step 2: Cyclization to form the Benzoxazinone Intermediate

-

The N-acylated anthranilic acid from the previous step is refluxed in acetic anhydride for 2-3 hours.

-

The excess acetic anhydride is removed under reduced pressure to yield the corresponding benzoxazinone intermediate.

Step 3: Formation of the Quinazolinone Ring

-

The benzoxazinone intermediate is then reacted with an appropriate amine to form the desired quinazolinone. For the synthesis of the parent 4-oxo-3,4-dihydroquinazoline, ammonia (in the form of ammonium acetate or aqueous ammonia) can be used.

-

To obtain the 2-carboxylic acid derivative, a more tailored approach starting with a different C2-synthon is often employed, such as reacting anthranilamide with a derivative of glyoxylic acid.

A more direct and efficient one-pot synthesis can also be employed, as demonstrated in the synthesis of related quinazolinones.[3]

Experimental Protocol: Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for accurate X-ray crystallographic analysis. The following is a general workflow for the crystallization of this compound.

Figure 1. Generalized workflow for single crystal growth.

Protocol:

-

Dissolution: Dissolve the purified this compound in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, DMF, or mixtures with water) with gentle heating.

-

Solvent Screening: The choice of solvent is critical. A solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature is ideal.

-

Crystallization Techniques:

-

Slow Evaporation: Allow the solvent to evaporate slowly from the saturated solution at room temperature in a loosely covered container.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the primary solution, reducing the solubility and inducing crystallization.

-

Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor and dry them.

Crystal Structure Analysis

While a definitive crystal structure for this compound is not publicly available in crystallographic databases, a detailed analysis of the closely related derivative, (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, provides significant insights into the expected structural features.[1]

X-ray Crystallography of a Proximal Derivative

The crystal structure of (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime was determined by single-crystal X-ray diffraction. The data collection was performed on an Oxford-Diffraction Supernova diffractometer using Cu-Kα radiation.[1]

Table 1: Crystallographic Data for (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime[1]

| Parameter | Value |

| Chemical Formula | C₉H₇N₃O₂ |

| Formula Weight | 189.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0944(12) |

| b (Å) | 9.8586(8) |

| c (Å) | 9.2424(10) |

| β (°) | 11.696(13) |

| Volume (ų) | 854.61(17) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation | Cu-Kα (λ = 1.5418 Å) |

| Density (calculated) (g/cm³) | 0.908 |

Molecular Geometry and Intermolecular Interactions

X-ray analysis of the derivative reveals that the quinazolinone core is planar. This planarity is a key feature of the quinazolinone scaffold and is crucial for its biological activity, as it facilitates π-π stacking interactions with aromatic residues in protein binding pockets.

In the crystal lattice of the oxime derivative, molecules form off-set dimers that are held together by hydrogen bond interactions.[1] It is highly probable that this compound will also exhibit extensive hydrogen bonding due to the presence of the carboxylic acid group and the N-H and C=O moieties of the quinazolinone ring. These interactions are expected to play a dominant role in the crystal packing.

Figure 2. Predicted hydrogen bonding interactions in the crystal lattice of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | [4] |

| Molecular Weight | 190.16 g/mol | [4][5] |

| IUPAC Name | 4-oxo-3H-quinazoline-2-carboxylic acid | [4] |

| CAS Number | 29113-34-6 | [4] |

| Appearance | Expected to be a solid | |

| InChI Key | KVXWXOHXKMKMTR-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)O | [4] |

| Purity | Min. 95% (as supplied by some vendors) | [5] |

Applications in Drug Discovery and Development

The structural and chemical features of this compound make it an attractive starting point for the development of new therapeutic agents.

-

Scaffold for Library Synthesis: The carboxylic acid group at the C2 position is a versatile handle for the synthesis of a diverse library of derivatives through amide bond formation, esterification, or other functional group transformations.

-

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, such as tetrazoles, to modulate the acidity and pharmacokinetic properties of the resulting compounds.

-

Fragment-Based Drug Design: The quinazolinone core can be used as a fragment in fragment-based drug discovery campaigns to identify novel binders for a variety of protein targets.

The anti-inflammatory and neuroprotective effects reported for this compound further underscore its potential as a lead structure in drug development.[5]

Conclusion

This technical guide has provided a detailed overview of the synthesis, crystal structure, and physicochemical properties of this compound. While a definitive crystal structure for this specific molecule remains to be publicly reported, analysis of a closely related derivative provides a robust model for its molecular geometry and intermolecular interactions. The synthetic protocols and physicochemical data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery who are working with this important class of compounds. Further crystallographic studies on the title compound are warranted to provide a more precise understanding of its solid-state structure and to further aid in the rational design of novel quinazolinone-based therapeutics.

References

biological activity of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid derivatives

An In-depth Technical Guide on the Biological Activity of 4-oxo-3,4-dihydroquinazoline-2-carboxylic Acid Derivatives

Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinazoline nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have led to the development of numerous therapeutic agents. Several quinazoline derivatives have received FDA approval and are in clinical use, particularly in oncology, with notable examples including the EGFR inhibitors Gefitinib, Erlotinib, and Lapatinib.[1]

This guide focuses on a specific, highly functionalized subset: This compound derivatives . The presence of the 4-oxo group and the 2-carboxylic acid moiety provides critical hydrogen bonding donors and acceptors, creating a framework ripe for diverse biological interactions. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, synthesizing current knowledge on the synthesis, multifaceted biological activities, and therapeutic potential of this promising class of compounds. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols to facilitate further investigation.

Section 1: Overview of Synthetic Strategies

The construction of the 4-oxo-3,4-dihydroquinazoline core is typically achieved through well-established synthetic routes. A cornerstone method is the Niementowski quinazoline synthesis , which involves the condensation of anthranilic acid with amides to form the 4-oxo-3,4-dihydroquinazoline ring system.[2][3] To introduce the C2-carboxylic acid functionality, a common approach involves the reaction of a suitable anthranilamide precursor with reagents like ethyl cyanoformate.[4] Further derivatization at the N3 position and on the benzene ring allows for the generation of extensive chemical libraries for biological screening. Modern approaches, including solid-phase synthesis, are also being employed to accelerate the discovery of novel derivatives.[5]

References

- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Quinazolinone Compounds: A Technical Guide

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system forged from the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its inherent structural versatility and ability to engage with a multitude of biological targets have propelled the development of a vast and diverse library of therapeutic agents.[3][4][5] From the central nervous system to the intricate signaling pathways of cancer cells, quinazolinone derivatives have demonstrated a remarkable capacity to modulate physiological processes, leading to their successful clinical application as sedatives, muscle relaxants, anti-inflammatory drugs, and potent anti-cancer therapies.[3][6][7][8]

This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action underpinning the pharmacological effects of quinazolinone compounds. Moving beyond a mere catalog of activities, this document will dissect the molecular interactions, signaling cascades, and experimental validations that define our current understanding. For researchers, scientists, and drug development professionals, this guide aims to serve as an authoritative resource, fostering a deeper comprehension of this critical pharmacophore and inspiring future innovations in the field.

I. Modulation of the Central Nervous System: The GABAergic Pathway

A significant class of quinazolinone compounds exerts its primary influence on the central nervous system (CNS) by modulating the activity of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain.[8][9] These agents are renowned for their sedative, hypnotic, and muscle-relaxant properties.

A. Positive Allosteric Modulation of GABA(A) Receptors

The primary mechanism for the CNS effects of compounds like methaqualone and afloqualone is their action as positive allosteric modulators of the GABA(A) receptor.[8][10][11] Unlike the native ligand GABA, which binds to the orthosteric site, these quinazolinones bind to a distinct allosteric site on the receptor complex.[8][12] This binding event potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron.[9] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a generalized inhibitory or calming effect on the nervous system.[8][9]

It is crucial to note that the binding site for these quinazolinone derivatives on the GABA(A) receptor is distinct from those of other well-known modulators like benzodiazepines and barbiturates.[10][12][13] This distinction in binding mode can translate to different pharmacological profiles and side-effect profiles.

Experimental Protocol: Electrophysiological Evaluation of GABA(A) Receptor Modulation

A standard method to investigate the modulatory effects of quinazolinone compounds on GABA(A) receptors is the two-electrode voltage-clamp technique using Xenopus laevis oocytes expressing recombinant human GABA(A) receptors.

Methodology:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with cRNAs encoding the desired human GABA(A) receptor subunits (e.g., α1, β2, γ2L).

-

Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with a standard buffer solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Compound Application:

-

Apply a sub-maximal concentration of GABA (e.g., EC5-10) to elicit a baseline current response.

-

Co-apply the test quinazolinone compound with the same concentration of GABA.

-

Wash out the compounds and allow the oocyte to recover.

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. An increase in the current amplitude in the presence of the quinazolinone indicates positive allosteric modulation.

Caption: Mechanism of GABA(A) receptor positive allosteric modulation by quinazolinone compounds.

II. Anti-Cancer Mechanisms: A Multi-Pronged Attack on Malignancy

The quinazolinone scaffold is a cornerstone in the development of modern anti-cancer therapeutics.[6][14][15] These compounds employ a variety of mechanisms to thwart cancer cell proliferation, survival, and migration.

A. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

One of the most clinically successful applications of quinazolinone derivatives is in the targeted inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers.[16][17][18] Compounds like gefitinib and erlotinib are prime examples of quinazolinone-based EGFR inhibitors.[16][18]

These inhibitors typically function as ATP-competitive antagonists.[18] They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules.[17] This blockade of EGFR signaling disrupts critical pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to the inhibition of tumor growth.[19] Molecular docking studies have revealed that these compounds form key hydrogen bonds and other interactions with specific amino acid residues within the EGFR active site, such as Met793.[20]

B. Tubulin Polymerization Inhibition

The microtubule network, composed of tubulin polymers, is essential for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a well-established anti-cancer strategy. Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, thereby arresting the cell cycle, typically at the G2/M phase, and inducing apoptosis.[15][16] For instance, the derivative HMJ-38 has been reported to inhibit tubulin polymerization and induce both autophagy and apoptosis in pancreatic cancer cells.[15]

C. PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[21][22] Dysregulation of this pathway is a common feature of many cancers. Several quinazolinone derivatives have been identified as potent inhibitors of this pathway, often targeting the PI3K enzyme itself.[22] By blocking this pathway, these compounds can effectively suppress tumor growth and induce apoptosis.[21]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a quinazolinone compound to inhibit the enzymatic activity of EGFR.

Methodology:

-

Reagents: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., a phosphotyrosine-specific antibody).

-

Assay Procedure:

-

In a 96-well plate, add the EGFR enzyme, the peptide substrate, and varying concentrations of the test quinazolinone compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using an appropriate method, such as an ELISA with a phosphotyrosine-specific antibody or a luminescence-based assay.

-

-

Data Analysis:

-

Plot the percentage of EGFR inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) from the resulting dose-response curve.

-

Caption: Key anti-cancer mechanisms of action for quinazolinone compounds.

III. Anti-Inflammatory Action: Targeting the Arachidonic Acid Cascade

Certain quinazolinone derivatives exhibit potent anti-inflammatory properties. Proquazone, a non-steroidal anti-inflammatory drug (NSAID), exemplifies this class of compounds.[7][23][24]

A. Cyclooxygenase (COX) Inhibition

The primary mechanism of action for proquazone is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7][23] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][25] By blocking the activity of COX enzymes, proquazone reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.[23] Some evidence suggests that proquazone may exhibit a degree of preferential inhibition towards COX-2, which could potentially lead to a more favorable gastrointestinal side-effect profile compared to non-selective NSAIDs.[23]

In addition to COX inhibition, some research suggests that proquazone may also inhibit the synthesis of proteoglycans, which are important components of connective tissue.[26] This could contribute to its therapeutic effects in rheumatic diseases.[26]

IV. Other Notable Mechanisms of Action

The versatility of the quinazolinone scaffold extends to a range of other biological activities.

A. Antimicrobial Activity

Numerous quinazolinone derivatives have demonstrated significant antibacterial and antifungal activities.[1][27][28] The proposed mechanisms for their antimicrobial effects are diverse and can include interference with cell wall synthesis, disruption of DNA structure, and inhibition of essential enzymes.[1] Structure-activity relationship studies have indicated that the nature and position of substituents on the quinazolinone ring are critical for antimicrobial potency.[1]

B. Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and pyrimidines, the building blocks of DNA. Inhibition of DHFR is a validated strategy in both anti-cancer and antimicrobial therapy. Certain quinazolinone derivatives have been designed and synthesized as DHFR inhibitors, demonstrating their potential as antifolate agents.[29]

C. Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair.[22] In the context of cancer therapy, particularly in tumors with BRCA mutations, PARP inhibition can lead to synthetic lethality. Quinazolinone-based compounds have been explored as PARP inhibitors, adding another dimension to their anti-cancer potential.[1]

Conclusion: A Scaffold of Enduring Significance

The quinazolinone nucleus continues to be a remarkably fruitful scaffold for the discovery and development of new therapeutic agents. Its ability to interact with a wide array of biological targets, from ion channels and enzymes to signaling proteins, underscores its privileged status in medicinal chemistry. The diverse mechanisms of action discussed in this guide—spanning GABAergic modulation, multi-pronged anti-cancer strategies, and anti-inflammatory effects—highlight the profound impact of this chemical entity on human health.

As our understanding of disease biology deepens, the rational design of novel quinazolinone derivatives tailored to specific molecular targets will undoubtedly lead to the next generation of innovative medicines. The continued exploration of this versatile scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Proquazone? [synapse.patsnap.com]

- 8. Methaqualone | Description, Actions, Uses, & Side Effects | Britannica [britannica.com]

- 9. What is the mechanism of Afloqualone? [synapse.patsnap.com]

- 10. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is Afloqualone used for? [synapse.patsnap.com]

- 12. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methaqualone - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization | MDPI [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. japsonline.com [japsonline.com]

- 21. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 22. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. What is Proquazone used for? [synapse.patsnap.com]

- 24. Proquazone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Proquazone | C18H18N2O | CID 31508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. [The biochemical mechanism of action of proquazone with special reference to the metabolism of connective tissue (biochemical studies for the determination of antiinflammatory effectiveness)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatile Scaffold of Quinazolinone

An In-Depth Technical Guide to Quinazolinone Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential

Quinazolinone, a fused heterocyclic system composed of a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives, particularly quinazolinone carboxylic acids, have garnered significant attention from researchers due to their broad spectrum of pharmacological activities and presence in over 150 naturally occurring alkaloids.[1][2] The stability of the quinazolinone core, coupled with the relative ease of its synthesis, makes it an attractive scaffold for the development of novel therapeutic agents.[1]

The biological importance of this class of compounds was recognized early on with the discovery of the soporific and sedative action of 2-methyl-3-phenylquinazolin-4(3H)-one.[3] Since then, research has expanded dramatically, revealing that derivatives exhibit potent anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral activities, among others.[2][4][5] The carboxylic acid moiety, in particular, often plays a crucial role in the molecule's interaction with biological targets, enhancing potency and influencing pharmacokinetic properties.[6] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse biological applications of quinazolinone carboxylic acids, aimed at professionals in drug discovery and development.

Part 1: Synthetic Strategies for Quinazolinone Carboxylic Acids

The construction of the quinazolinone scaffold can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern metal-catalyzed and microwave-assisted techniques.[7] The choice of method often depends on the desired substitution pattern, scalability, and efficiency.

Classical Synthesis from Anthranilic Acid Derivatives

The most common and foundational approach to synthesizing the 4(3H)-quinazolinone core involves derivatives of anthranilic acid (2-aminobenzoic acid). This method is versatile and allows for the introduction of diversity at multiple positions of the quinazolinone ring.

A prominent method involves the acid-catalyzed condensation of N-acylanthranilic acids with primary amines.[8][9] This pathway is fundamental for creating 2,3-disubstituted 4(3H)-quinazolinones. Another approach involves the cyclization of anthranilic acid or its esters with formamide or acetamide, often under acidic conditions and reflux, to yield the quinazolinone core.[4]

Rationale: Using anthranilic acid as a starting material is advantageous because it is commercially available with a wide variety of substituents on the benzene ring. The carboxylic acid and amine groups provide two reactive handles for cyclization, forming the pyrimidine portion of the scaffold.

Modern Synthetic Methodologies

To improve yields, reduce reaction times, and create more complex derivatives, several modern techniques have been developed.

-

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or ultrasound has been shown to accelerate the synthesis of 4(3H)-quinazolinones. For instance, derivatives can be synthesized from 2-aminobenzonitrile and acyl chlorides under solvent-free conditions with Yb(OTf)3 as a catalyst, promoted by either microwave or ultrasonic radiation.[7] Similarly, condensing a carboxylic acid, an anthranilic acid, and a primary aromatic amine in an ionic liquid under ultrasound exposure provides an efficient, solvent-free approach.[7]

-

Metal-Catalyzed Reactions: Copper catalysts are frequently employed in the synthesis of quinazolinones. A copper(II) acetate-catalyzed reaction can be used to synthesize quinazolinones from 2-aminobenzamides and alcohols.[10] Another novel copper-catalyzed cascade method uses readily available (2-bromophenyl)methylamines and amidine hydrochlorides with air as a green oxidant.[3] These methods often offer high yields and tolerance for a wide range of functional groups.[3][11]

Workflow for Synthesis and Evaluation

The general process for developing novel quinazolinone carboxylic acid-based therapeutic agents follows a logical progression from chemical synthesis to biological validation.

Caption: General workflow from synthesis to clinical candidate selection.

Part 2: Pharmacological Activities and Mechanisms of Action

Quinazolinone carboxylic acids exhibit a remarkable diversity of biological activities, primarily driven by their ability to interact with various enzymes and receptors.

Anticancer Activity

The most extensively studied application of quinazolinones is in oncology. Many derivatives function as potent inhibitors of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR).[2]

-

EGFR Inhibition: Overexpression and abnormal signaling of EGFR are hallmarks of many cancers, promoting uncontrolled cell proliferation and survival.[12] Quinazolinone-based drugs like Gefitinib and Erlotinib are established EGFR tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC).[13][14] Newer derivatives are being designed to overcome acquired resistance, such as that caused by the T790M mutation in the EGFR kinase domain.[15] For example, compound 79 (7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one) was found to be highly potent against the mutant T790M/L858R EGFR with an IC50 value of 0.031µM.[15] Fourth-generation allosteric inhibitors based on the quinazolinone scaffold are also being developed to combat resistance mutations.[16]

Caption: EGFR signaling pathway and inhibition by quinazolinone TKIs.

-

Other Anticancer Mechanisms: Beyond EGFR, quinazolinone derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit tubulin polymerization.[5][17] For example, certain derivatives arrest the cell cycle at the G2/M phase, leading to programmed cell death.[1] Some compounds have also been identified as inhibitors of other kinases like Cdk4.[5]

Antimicrobial Activity

Quinazolinone carboxylic acids have demonstrated significant potential as antibacterial and antifungal agents.[18][19]

-

Antibacterial Action: The structure-activity relationship for antibacterial quinazolinones has been explored extensively, leading to the discovery of compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[20] Compound 27 from one study was identified as a promising lead with a low minimum inhibitory concentration (MIC) of 0.03 μg/mL against S. aureus, good oral bioavailability, and efficacy in a mouse infection model.[20] The mechanism is believed to involve the inhibition of bacterial cell wall biosynthesis.[21]

-

Antifungal Action: Certain derivatives show good activity against fungal strains like Aspergillus niger and Candida albicans.[18] The coordination of these quinazolinone ligands with metal ions has been shown to significantly enhance their antifungal and antibacterial properties.[22]

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and quinazolinones have been investigated as anti-inflammatory agents.[2]

-

Mechanism: Their mechanism often involves the inhibition of key inflammatory mediators. Studies have shown that quinazolinone derivatives can inhibit the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) by blocking the nuclear factor κB (NF-κB) signaling pathway.[10] Masking the carboxylic acid group of known NSAIDs like ibuprofen by conjugating them to a quinazolinone scaffold has been explored as a strategy to create selective COX-2 inhibitors with potentially fewer gastric side effects.[23]

Antimalarial Activity

The emergence of drug-resistant malaria parasites necessitates the discovery of novel therapeutic scaffolds. Quinazolinone-2-carboxamides have been identified as a new class of antimalarials.[6][24] Starting from a hit compound, structure-activity relationship studies led to a 95-fold improvement in potency, yielding inhibitors with a fast in vitro killing profile and in vivo efficacy in a mouse model of P. falciparum malaria.[6][24] For this class, the carboxylic acid moiety was found to be essential for antiplasmodial activity.[6]

Part 3: Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the potency and selectivity of quinazolinone derivatives. The core scaffold allows for substitutions at multiple positions, primarily on the two fused rings (designated Ring 1 and Ring 2) and at the N3 position (Ring 3).[20][25]

-

Importance of the Carboxylic Acid: For several biological activities, including antimalarial and certain antibacterial actions, the presence of a carboxylic acid or a related group like a carboxamide is crucial.[6] Its removal often leads to a complete loss of activity, highlighting its role in binding to the target protein, possibly through hydrogen bonding or ionic interactions.[6] However, for other activities, such as antibacterial action against some strains, the introduction of a carboxylic acid group was not tolerated.[20][25]

-

Substitutions on the Quinazolinone Core (Ring 1): The nature of substituents on the benzene portion of the scaffold significantly modulates activity.

-

For Antibacterial Activity: Electron-withdrawing groups like nitro, fluoro, chloro, and nitrile at position 6 are generally favored for potent activity.[20] In contrast, bulky groups or hydrogen-bond donors like hydroxyl or amino groups at this position are often poorly tolerated.[20][25]

-

For Anti-inflammatory Activity: Halogen substituents like fluorine or chlorine at the C6 or C7 position can significantly enhance the inhibition of inflammatory gene expression.[10]

-

-

Substitutions at Position 2 (Ring 2): This position is a key site for introducing diversity. For antibacterial quinazolinones, a 3-carboxyphenyl group at this position was found to be beneficial.[20]

-

Substitutions at Position 3 (Ring 3): Modifications at the N3 position are critical for tuning the compound's properties. For antibacterial activity, adding linkers and different functional groups at this position has been shown to improve potency.[20] For antimicrobial activity against S. aureus, the presence of a substituted aromatic ring at position 3 is considered essential.[21]

| Compound Class | Target/Activity | Key SAR Insights | Representative IC50/MIC | Reference |

| 4(3H)-Quinazolinones | Antibacterial (MRSA) | Potent activity with nitrile or alkyne groups at Ring 1. Carboxylic acid at Ring 1 is not tolerated. | 0.03 µg/mL (Compound 27) | [20] |

| Quinazolinone-2-carboxamides | Antimalarial (P. falciparum) | The carboxylic acid moiety is essential for antiplasmodial potency. | IC50 < 10 nM (Compound 19f) | [6],[24] |

| 4(3H)-Quinazolinones | Anticancer (EGFR T790M) | Specific heterocyclic substitutions at the N3 position are critical for potent inhibition. | IC50 = 0.031 µM (Compound 79) | [15] |

| 2,3-disubstituted Quinazolinones | Anti-inflammatory (COX-2) | Halogen substituents on the quinazolinone ring enhance activity. | >90% inhibition of COX-2 mRNA expression | [10] |

Part 4: Key Experimental Protocols

To ensure reproducibility and provide practical guidance, this section details standardized protocols for the synthesis and biological evaluation of quinazolinone carboxylic acids.

General Protocol for Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol is adapted from general methods for synthesizing the quinazolinone core from anthranilic acid derivatives.[1][4]

Objective: To synthesize a 2,3-disubstituted 4(3H)-quinazolinone via condensation.

Materials:

-

Substituted anthranilic acid (1.0 eq)

-

Acetic anhydride (2.0 eq)

-

Substituted primary amine (1.2 eq)

-

Pyridine (as solvent and catalyst)

-

Hydrochloric acid (10% aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Step 1: Acetylation of Anthranilic Acid. In a round-bottom flask, dissolve the substituted anthranilic acid in pyridine. Add acetic anhydride dropwise while stirring in an ice bath.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the N-acetylanthranilic acid intermediate. Filter the solid, wash with cold water, and dry.

-

Step 2: Cyclocondensation. To a flask containing the dried N-acetylanthranilic acid intermediate, add the substituted primary amine and a catalytic amount of pyridine (if not used as a solvent).

-

Heat the mixture under reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.

-

Step 3: Work-up and Purification. After cooling, dissolve the reaction mixture in ethyl acetate.

-

Wash the organic layer sequentially with 10% HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 2,3-disubstituted 4(3H)-quinazolinone.

-